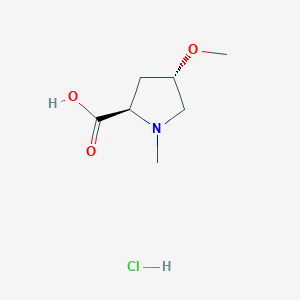

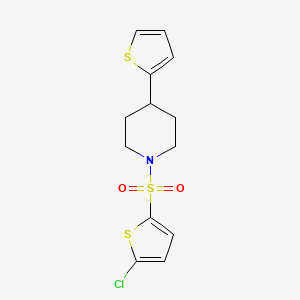

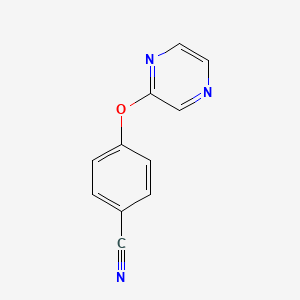

![molecular formula C16H12FN3O2 B2748648 3-氟-N-(2-甲基-4-氧代-4H-吡啶[1,2-a]嘧啶-3-基)苯甲酰胺 CAS No. 904825-09-8](/img/structure/B2748648.png)

3-氟-N-(2-甲基-4-氧代-4H-吡啶[1,2-a]嘧啶-3-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-fluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide” is a chemical compound . It is a derivative of 4H-pyrido[1,2-a]pyrimidin-4-one .

Synthesis Analysis

The synthesis of derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one has been reported in the literature. An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .Molecular Structure Analysis

The molecular structure of “3-fluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide” can be found in various chemical databases .Chemical Reactions Analysis

The chemical reactions involving 4H-pyrido[1,2-a]pyrimidin-4-one derivatives have been studied. For instance, a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been used to synthesize diversely orchestrated 3-ArS/ArSe derivatives .科学研究应用

除草活性

与3-氟-N-(2-甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)苯甲酰胺相关的衍生物的一个显着应用是在除草剂的开发中。王等人。(2017)的研究重点是吡啶并[2,3-d]嘧啶-2,4-二酮-苯并恶嗪酮杂交体,强调它们作为原卟啉原氧化酶(PPO)抑制剂的作用。这些化合物表现出显着的除草活性,为杂草控制提供了一种新方法,有可能在玉米、大豆、花生和棉花等作物中选择性应用(王等人,2017)。

抗真菌和抗菌应用

吴等人。(2021)合成了含有酰胺部分的嘧啶衍生物,并评估了它们对各种病原体的抗真菌活性。一些化合物对茎点霉属表现出很高的疗效,表明它们作为抗真菌剂的潜力(吴等人,2021)。

抗肿瘤特性

另一个研究领域是研究嘧啶衍生物作为抗肿瘤剂。龚等人。(2010)研究了氟马替尼(一种酪氨酸激酶抑制剂)在慢性髓性白血病(CML)患者中的代谢,展示了此类化合物在癌症治疗中的治疗潜力(龚等人,2010)。

晶体结构分析

邓等人对相关化合物晶体结构的研究。(2014),为它们的化学性质以及在各个领域进一步改性和应用的潜力提供了宝贵的见解(邓等人,2014)。

镇痛特性

乌克拉尼茨等人讨论了相关分子中吡啶部分的修饰已被探索用于优化生物学特性,包括镇痛作用。(2015)。这项研究强调了开发新镇痛药的潜力(乌克拉尼茨等人,2015)。

未来方向

The future directions for the study of “3-fluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide” and its derivatives could involve further exploration of their synthesis, chemical reactions, and potential applications. The development of new methods for the synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives and the study of their biological activity could be areas of future research .

属性

IUPAC Name |

3-fluoro-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2/c1-10-14(16(22)20-8-3-2-7-13(20)18-10)19-15(21)11-5-4-6-12(17)9-11/h2-9H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEFXGGQFXNOQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

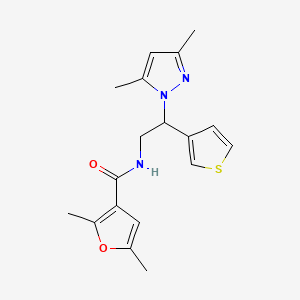

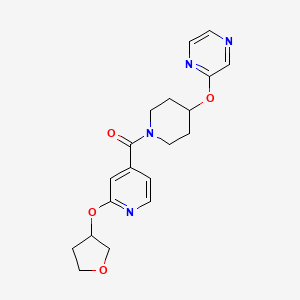

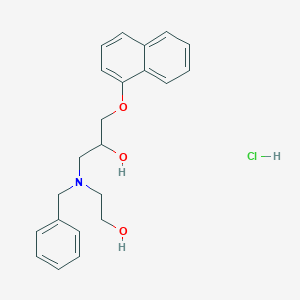

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide](/img/structure/B2748565.png)

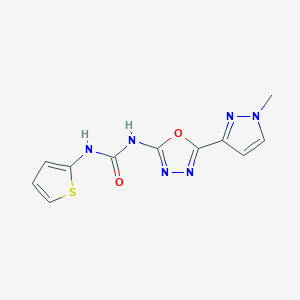

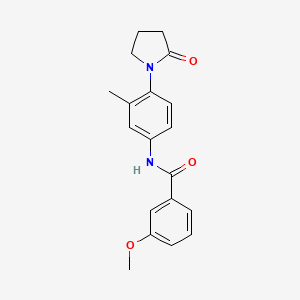

![2-[[5-Bromo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2748572.png)

methanone](/img/structure/B2748579.png)